BenchChemオンラインストアへようこそ!

TC-G 1008-d3

LC-MS/MS Stable Isotope-Labeled Internal Standard Bioanalytical Method Validation

TC-G 1008-d3 is the only commercially available deuterated internal standard specifically synthesized for the accurate LC-MS/MS quantitation of the GPR39 agonist TC-G 1008. Its +3 Da mass shift (421.9 vs. 418.9 g/mol) eliminates isotopic cross-talk and meets the minimum mass difference requirement for SIL-IS, enabling unambiguous MRM-based detection. Unlike non-deuterated TC-G 1008 or alternative chemical analogs, TC-G 1008-d3 perfectly mirrors the analyte's extraction recovery, ionization efficiency, and matrix effect behavior, which is mandatory for validated bioanalytical methods in preclinical/clinical pharmacokinetic, brain penetration, and metabolic disease studies. Procure this compound to ensure your laboratory meets regulatory bioanalytical accuracy and precision standards.

Molecular Formula C₁₈H₁₆D₃ClN₆O₂S
Molecular Weight 421.9
Cat. No. B1156995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-G 1008-d3
SynonymsN-[3-Chloro-4-[[[2-((methylamino-d3))-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide;  GPR39-C3-d3
Molecular FormulaC₁₈H₁₆D₃ClN₆O₂S
Molecular Weight421.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-G 1008-d3: A Deuterated GPR39 Agonist Internal Standard for LC-MS Bioanalysis


TC-G 1008-d3 (GPR39-C3-d3) is a stable isotope-labeled analog of the potent, selective, and orally bioavailable GPR39 (zinc receptor) agonist TC-G 1008 (GPR39-C3) . The parent compound, TC-G 1008, activates rat and human GPR39 with EC50 values of 0.4 nM and 0.8 nM, respectively, and displays selectivity over a panel of kinases (IC50 > 10 μM) and related receptors (IC50 > 30 μM) . The deuterated variant, TC-G 1008-d3, incorporates three deuterium atoms at the methylamino moiety, conferring a molecular weight of 421.9 g/mol—a +3 Da mass shift relative to the non-deuterated form (418.9 g/mol) . This isotopic labeling is specifically designed for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods, enabling precise quantitation of TC-G 1008 in biological matrices without altering the pharmacological profile of the analyte .

Why TC-G 1008-d3 Cannot Be Replaced by Generic GPR39 Agonists or Unlabeled TC-G 1008 in Quantitative Bioanalysis


The GPR39 agonist class exhibits substantial heterogeneity in potency, selectivity, and zinc-dependence: TC-G 1008 has an EC50 of 0.4–0.8 nM , whereas TM-N1324 requires Zn²⁺ co-factor presence to achieve 9 nM potency and drops to 280 nM in its absence , and the endogenous agonist zinc itself has an EC50 of approximately 125 μM [1]. Consequently, in-class pharmacological substitution yields irreconcilable differences in target engagement thresholds. The core procurement rationale for TC-G 1008-d3 is distinct from pharmacological use: it is required as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantitation of TC-G 1008. Non-deuterated TC-G 1008 cannot serve as an internal standard because it is chromatographically and mass-spectrometrically indistinguishable from the analyte, precluding differential detection [2]. Alternative deuterated compounds from other structural classes fail to match TC-G 1008's extraction recovery, ionization efficiency, and matrix effect behavior, introducing systematic quantitation bias [3]. The +3 Da mass shift of TC-G 1008-d3 meets the recommended minimum mass difference for deuterated internal standards, which should exceed 3 Da to avoid isotopic peak overlap [4]. The following section provides the quantitative evidence substantiating these differentiation claims.

TC-G 1008-d3: Differentiated Quantitative Evidence Versus Comparators


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte-Internal Standard Discrimination

TC-G 1008-d3 possesses a molecular weight of 421.9 g/mol, precisely 3.0 Da heavier than the non-deuterated TC-G 1008 (418.9 g/mol) . This +3 Da mass shift exceeds the recommended minimum mass difference of >3 Da for deuterated internal standards, which is critical to avoid isotopic peak overlap with the analyte's natural abundance M+1 and M+2 isotopic envelope [1]. Unlabeled TC-G 1008 cannot serve as an internal standard because its MRM transition is identical to the analyte, offering zero mass differentiation [1]. Other GPR39 agonists, such as TM-N1324 (397.79 g/mol), differ in both mass and chemical structure, resulting in divergent chromatographic retention and ionization behavior that precludes their use as co-eluting internal standards for TC-G 1008 quantitation .

LC-MS/MS Stable Isotope-Labeled Internal Standard Bioanalytical Method Validation

Pharmacological Potency: TC-G 1008 Is 22.5- to 700-Fold More Potent Than TM-N1324 Depending on Zinc Availability

TC-G 1008 activates human GPR39 with an EC50 of 0.8 nM under standard assay conditions . In contrast, TM-N1324 exhibits a zinc-dependent potency profile: EC50 of 9 nM in the presence of Zn²⁺ and 280 nM in the absence of Zn²⁺ . The endogenous agonist zinc itself has an EC50 of approximately 125 μM (125,000 nM) [1]. Therefore, TC-G 1008 is 11.25-fold more potent than TM-N1324 (with Zn²⁺), 350-fold more potent than TM-N1324 (without Zn²⁺), and approximately 156,000-fold more potent than zinc. This superior and zinc-independent potency eliminates the confounding variable of endogenous zinc concentration fluctuations in experimental systems, which is a significant limitation of zinc-dependent agonists like TM-N1324 .

GPR39 agonism Zinc receptor pharmacology EC50 comparison

Selectivity Profile: TC-G 1008 Shows >12,500-Fold Window Over Kinases and >37,500-Fold Over Related GPCRs

TC-G 1008 demonstrates selectivity over a panel of kinases with IC50 values >10 μM (>10,000 nM), corresponding to a selectivity window of >12,500-fold relative to its hGPR39 EC50 of 0.8 nM . Against the structurally related ghrelin (GHSR) and neurotensin-1 (NTSR1) receptors, IC50 values exceed 30 μM (>30,000 nM), yielding a >37,500-fold selectivity window . In comparison, TM-N1324 has been profiled against 165 GPCRs at a single concentration of 1 μM and reported to exhibit no significant activity, but quantitative IC50 values for individual off-targets are not publicly available, limiting direct window-of-selectivity calculations . The availability of specific, quantitative off-target IC50 data for TC-G 1008 allows users to estimate receptor occupancy and interpret experimental results with greater confidence than is possible with TM-N1324 .

GPR39 selectivity Off-target profiling Kinase counter-screening

In Vivo Oral Bioavailability: Dose-Proportional Plasma Exposure Confirmed in Mice for Parent Compound TC-G 1008

TC-G 1008 is orally bioavailable in mice, achieving dose-proportional maximal plasma concentrations following single oral administration of aqueous suspensions in 0.5% methylcellulose / 0.1% Tween 80. At doses of 10, 30, and 100 mg/kg, the compound attains Cmax values of 1.4, 6.1, and 25.3 μM, respectively, within 1 to 1.5 hours post-dose [1]. In contrast, the zinc-dependent agonist TM-N1324, while reportedly orally bioavailable, lacks publicly available quantitative plasma concentration data under comparable dosing conditions, complicating cross-study pharmacokinetic comparisons . The availability of validated pharmacokinetic data for TC-G 1008 supports the design of in vivo dosing regimens and, critically, necessitates the use of TC-G 1008-d3 as the matched SIL-IS for accurate bioanalytical quantitation of TC-G 1008 in plasma and tissue samples [1].

Oral bioavailability Pharmacokinetics In vivo exposure

Deuterium Label Stability: Methylamino-d3 Substitution Minimizes H/D Back-Exchange Under Acidic and Neutral LC Conditions

The deuterium labeling in TC-G 1008-d3 is positioned on the methylamino group (N-methyl-d3), a carbon-bound deuteration site. Reviews of hydrogen-deuterium exchange behavior demonstrate that deuterons introduced at carbon centers are stable under acidic and neutral LC mobile phase conditions, with no observable back-exchange [1]. This is in contrast to labile deuterium labels on heteroatoms (e.g., -OD, -ND), which are susceptible to rapid H/D exchange in protic solvents [1]. The choice of a d3 label—as opposed to d1 or d2—provides a +3 Da mass shift, which meets or exceeds the >3 Da threshold recommended to avoid interference from the analyte's natural isotopic envelope [2]. While direct H/D exchange stability data specific to TC-G 1008-d3 are not publicly reported, the stability of N-CD3 labels is well-established for structurally similar sulfonamide-containing compounds under standard reversed-phase LC conditions [1].

Deuterium exchange Internal standard stability LC-MS method robustness

Long-Lasting Pharmacodynamic Effect: TC-G 1008 Antidepressant-Like Activity Persists 24 Hours, Outlasting Imipramine and MK-801

In the mouse forced swim test (FST), a single acute administration of TC-G 1008 produced an antidepressant-like effect that persisted for up to 24 hours post-injection, significantly outlasting the effects of the tricyclic antidepressant imipramine, the NMDA antagonist MK-801, and zinc chloride (ZnCl₂) [1]. While the study did not report quantitative effect-size metrics (e.g., Cohen's d or percent reduction in immobility at 24 h), the qualitative rank-order of duration—TC-G 1008 > imipramine, MK-801, ZnCl₂—provides a clear comparative pharmacodynamic benchmark [1]. No comparable long-duration behavioral data have been reported for TM-N1324 in the FST, limiting direct cross-compound comparison on this endpoint . The extended duration of action implies that TC-G 1008 engages sustained downstream signaling pathways (possibly involving BDNF upregulation), distinguishing it from shorter-acting GPR39 ligands [1].

Antidepressant activity Forced swim test Duration of action

Recommended Application Scenarios for TC-G 1008-d3 Based on Quantitative Evidence


LC-MS/MS Quantitation of TC-G 1008 in Pharmacokinetic and Tissue Distribution Studies

TC-G 1008-d3 is the only commercially available stable isotope-labeled internal standard specifically designed for the accurate quantitation of TC-G 1008 in biological matrices. The +3 Da mass shift (421.9 vs. 418.9 g/mol) enables unambiguous MRM-based detection without isotopic cross-talk . This makes it indispensable for preclinical and clinical pharmacokinetic studies of TC-G 1008, including the dose-proportional plasma exposure profiling already established in mice (Cmax range: 1.4–25.3 μM across 10–100 mg/kg oral doses) [1]. Any laboratory conducting in vivo PK, tissue distribution, or brain penetration studies of TC-G 1008 must procure TC-G 1008-d3 to meet bioanalytical method validation requirements for accuracy and precision .

GPR39 Target Engagement and Receptor Occupancy Studies Requiring High Potency and Defined Selectivity

For studies investigating GPR39-mediated signaling, TC-G 1008 offers the highest reported potency (EC50 = 0.4–0.8 nM) with quantitatively defined selectivity windows (≥12,500-fold over kinases; ≥37,500-fold over ghrelin and neurotensin-1 receptors) . This potency and selectivity profile is superior to the zinc-dependent agonist TM-N1324, whose EC50 varies 31-fold depending on Zn²⁺ availability (9 nM vs. 280 nM) . The use of TC-G 1008-d3 as the internal standard ensures that TC-G 1008 concentrations can be accurately measured in the same experimental system, linking receptor occupancy to functional response with high confidence .

CNS Behavioral Pharmacology Studies of GPR39 in Depression, Epilepsy, and Neuroprotection

TC-G 1008 is brain-penetrant and has been validated in multiple CNS models, including the forced swim test (antidepressant-like activity lasting ≥24 h) [2], PTZ-induced kindling (epileptogenesis modulation) [3], and the maximal electroshock seizure threshold test [3]. The long duration of action of TC-G 1008 distinguishes it from shorter-acting ligands such as imipramine, MK-801, and ZnCl₂ [2]. For any CNS study employing TC-G 1008, the procurement of TC-G 1008-d3 is essential for correlating behavioral endpoints with brain and plasma drug concentrations via LC-MS/MS .

Metabolic Disease Research: GLP-1 Secretion and Diabetes Models

TC-G 1008 robustly induces acute GLP-1 secretion in vivo and has demonstrated oral bioavailability suitable for metabolic disease models [1]. The compound's pharmacokinetic profile—dose-proportional exposure and oral activity—makes it a leading tool for investigating GPR39's role in glucose homeostasis and type 2 diabetes [1]. TC-G 1008-d3 is the matched internal standard required for quantifying TC-G 1008 in plasma and gastrointestinal tissue samples from these metabolic studies . No comparable deuterated internal standard exists for alternative GPR39 agonists such as TM-N1324, further solidifying the unique procurement position of TC-G 1008-d3 .

Quote Request

Request a Quote for TC-G 1008-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.